
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Overview
Description
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone: is a chemical compound with the molecular formula C20H20O5 and a molecular weight of 340.37 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is known for its potential biological activities, including anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-4H-chromen-4-one and 4-methoxyphenethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone ring to a dihydrochromone structure.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Scientific Research Applications
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves the inhibition of NF-κB activation, a key pathway in the inflammatory response. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages . This anti-inflammatory effect is mediated through the suppression of NF-κB signaling .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-(2-phenylethyl)chromone: Similar in structure but lacks the methoxy group on the phenyl ring.
2-(2-Phenylethyl)chromone: A simpler analog without the methoxy groups on the chromone ring.
Uniqueness
6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of methoxy groups enhances its anti-inflammatory properties compared to its analogs .
Properties
IUPAC Name |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-22-14-7-4-13(5-8-14)6-9-15-10-17(21)16-11-19(23-2)20(24-3)12-18(16)25-15/h4-5,7-8,10-12H,6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWREVQEJRZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC(=C(C=C3O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151830 | |
Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117596-92-6 | |
Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117596926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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